molecular formula C20H18Cl2N4O4 B5027178 1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione CAS No. 5568-56-9

1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5027178
CAS RN: 5568-56-9
M. Wt: 449.3 g/mol
InChI Key: SICHCNGFJGTIOT-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s, and since then, it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine and other neurotransmitters, which can have downstream effects on various physiological and behavioral processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the modulation of reward-related behaviors. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic effects in the treatment of substance use disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain stable levels of the compound in the body over time.

Future Directions

There are a number of future directions for research on 1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is the potential therapeutic effects of dopamine D3 receptor antagonists in the treatment of addiction and other psychiatric disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved efficacy and fewer side effects compared to this compound. Finally, future research could focus on the development of novel imaging agents that could be used to visualize dopamine D3 receptor expression in vivo, which could have important implications for the diagnosis and treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the condensation of 3,5-dichlorophenylacetic acid with 4-nitrophenylpiperazine in the presence of thionyl chloride. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,2-dione to yield this compound. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound has been used in preclinical studies to investigate the potential therapeutic effects of dopamine D3 receptor antagonists in the treatment of addiction, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O4/c21-13-9-14(22)11-17(10-13)25-19(27)12-18(20(25)28)24-7-5-23(6-8-24)15-1-3-16(4-2-15)26(29)30/h1-4,9-11,18H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICHCNGFJGTIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386120
Record name STK391915
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5568-56-9
Record name STK391915
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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